![molecular formula C18H25N3O3S B2879917 N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide CAS No. 687582-31-6](/img/structure/B2879917.png)
N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has explored the synthesis of thieno[3,2-d]pyrimidin derivatives and their antimicrobial evaluation. For instance, Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showcasing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Heterocyclic Synthesis
The compound's utility extends to heterocyclic synthesis. Harb et al. (2006) discussed an expeditious synthesis of thienopyridines and other fused derivatives, highlighting the chemical versatility and potential for creating bioactive molecules (Harb, Hussein, & Mousa, 2006).
Inhibition of Cyclin-Dependent Kinases
A significant application is in the development of cyclin-dependent kinase (CDK) inhibitors. Horiuchi et al. (2009) synthesized and evaluated thieno[2,3-d]pyrimidin-4-yl hydrazone derivatives as CDK4 inhibitors, which are crucial for cell cycle regulation and cancer therapy (Horiuchi, Chiba, Uoto, & Soga, 2009).
Multicomponent Reactions
The compound is also used in multicomponent reactions to create novel molecules. Hulme et al. (2008) highlighted the use of cyanamide as a building block in a Biginelli-type reaction, showcasing a method for synthesizing N-(2-imino-6-phenyl-1,3,5-oxadiazinan-4-ylidene) cyanamide and related structures (Hulme, Zamora, Mota, Pasten, Contreras-Rojas, Miranda, Valencia-Hernández, Correa-Basurto, Trujillo-Ferrara, & Delgado, 2008).
Herbicidal Activity
Moreover, compounds related to N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide have been designed for herbicidal activity. Liu and Shi (2014) developed N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides with moderate to good selective herbicidal activity (Liu & Shi, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target enzymes or proteins essential for fungal growth and reproduction.
Mode of Action
Based on its structural similarity to other thieno[3,2-d]pyrimidines, it may interact with its targets by binding to active sites, thereby inhibiting the function of the target proteins or enzymes .
Biochemical Pathways
Given its potential fungicidal activity , it may interfere with pathways critical for fungal cell growth and reproduction.
Result of Action
Based on its potential fungicidal activity , it may result in the inhibition of fungal growth and reproduction.
Propiedades
IUPAC Name |
N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-15(19-13-7-4-2-1-3-5-8-13)9-6-11-21-17(23)16-14(10-12-25-16)20-18(21)24/h10,12-13H,1-9,11H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSXCWXZFXTGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)
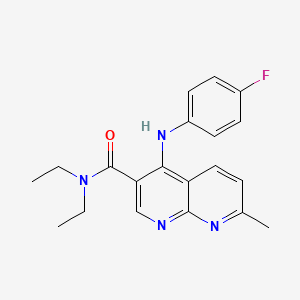
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879837.png)
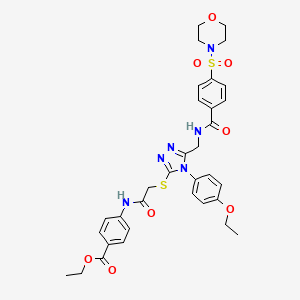

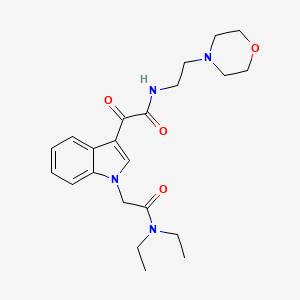
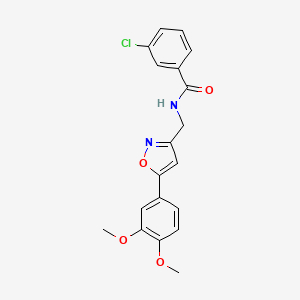
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)
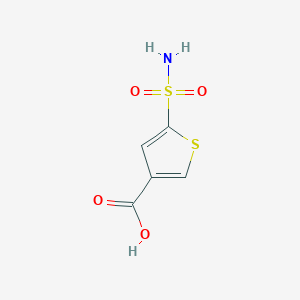
![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)